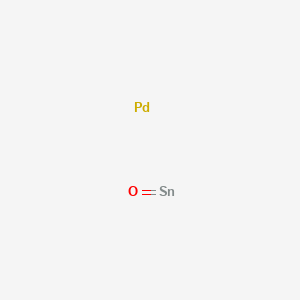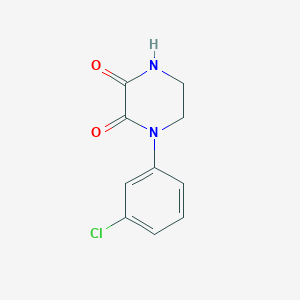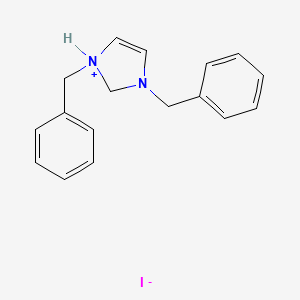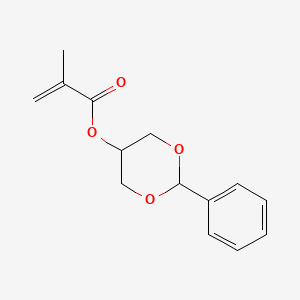![molecular formula C11H13N5O3 B14240311 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one CAS No. 213273-24-6](/img/structure/B14240311.png)
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one is a compound that features a purine base linked to a dioxanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one typically involves the reaction of a purine derivative with a dioxanone precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Applications De Recherche Scientifique
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving purine derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to nucleosides, which are key components in antiviral and anticancer drugs.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis and other cellular processes. This interaction can inhibit the activity of specific enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Famciclovir: Another nucleoside analog with antiviral properties.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
This structural feature may enhance its stability and bioavailability, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
213273-24-6 |
|---|---|
Formule moléculaire |
C11H13N5O3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
5-[2-(2-aminopurin-9-yl)ethyl]-1,3-dioxan-2-one |
InChI |
InChI=1S/C11H13N5O3/c12-10-13-3-8-9(15-10)16(6-14-8)2-1-7-4-18-11(17)19-5-7/h3,6-7H,1-2,4-5H2,(H2,12,13,15) |
Clé InChI |
OAQJLOZJYFGWIC-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC(=O)O1)CCN2C=NC3=CN=C(N=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)
![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)



![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)

